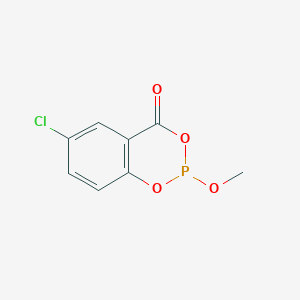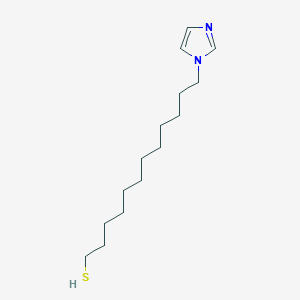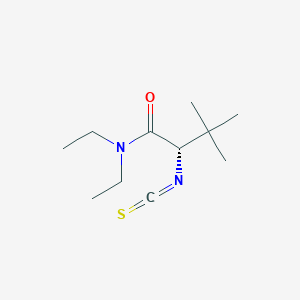![molecular formula C26H26O6 B12614623 7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) CAS No. 917604-54-7](/img/structure/B12614623.png)
7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many natural products and synthetic compounds. The presence of ethane-1,2-diylbis(oxy) linkages and propyl groups further enhances its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) typically involves multi-step organic reactions. One common approach is the condensation of 4-propyl-2H-1-benzopyran-2-one with ethane-1,2-diol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) exerts its effects involves interactions with specific molecular targets. The benzopyran core can interact with enzymes and receptors, modulating their activity. The ethane-1,2-diylbis(oxy) linkages may facilitate binding to multiple sites, enhancing the compound’s efficacy. Pathways involved include inhibition of oxidative stress and modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)
- 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-ethyl-2H-1-benzopyran-2-one)
- 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-butyl-2H-1-benzopyran-2-one)
Uniqueness
The uniqueness of 7,7’-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one) lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl groups provide a distinct steric and electronic environment, differentiating it from its methyl, ethyl, and butyl analogs.
Propriétés
Numéro CAS |
917604-54-7 |
|---|---|
Formule moléculaire |
C26H26O6 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
7-[2-(2-oxo-4-propylchromen-7-yl)oxyethoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C26H26O6/c1-3-5-17-13-25(27)31-23-15-19(7-9-21(17)23)29-11-12-30-20-8-10-22-18(6-4-2)14-26(28)32-24(22)16-20/h7-10,13-16H,3-6,11-12H2,1-2H3 |
Clé InChI |
WBMOEODXLBZKJW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCCOC3=CC4=C(C=C3)C(=CC(=O)O4)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate](/img/structure/B12614545.png)
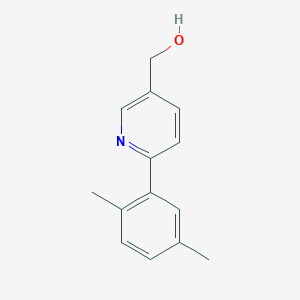
![Urea, N,N'-dimethyl-N-[[(3-phenylpropyl)imino]methyl]-](/img/structure/B12614556.png)
![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
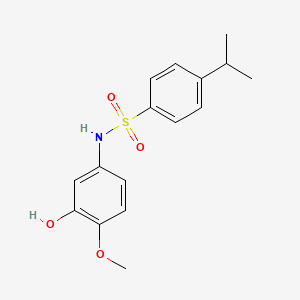
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
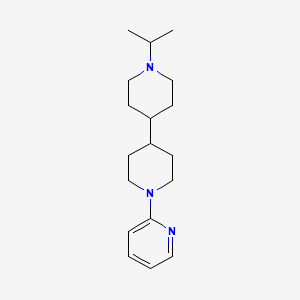
![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)
